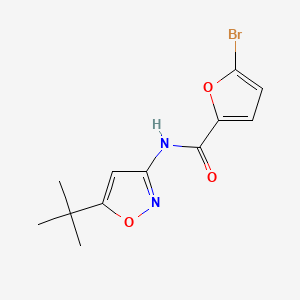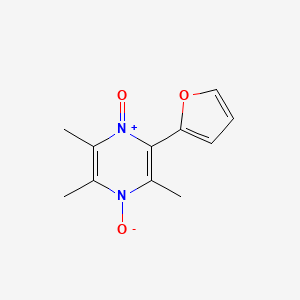
2-(1-adamantyl)-N-(1-benzyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(1-benzyl-4-piperidinyl)acetamide, commonly known as ADB-Pinaca, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for both research and recreational purposes. In
作用機序
ADB-Pinaca acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory. By activating these receptors, ADB-Pinaca can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-Pinaca are similar to those of other synthetic cannabinoids. These effects can include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. ADB-Pinaca has also been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of certain medical conditions.
実験室実験の利点と制限
ADB-Pinaca has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of these receptors on various physiological processes. ADB-Pinaca is also relatively stable and easy to handle, which makes it a convenient tool for researchers.
However, there are also limitations to using ADB-Pinaca in lab experiments. Its potency and selectivity can make it difficult to interpret results, as it may produce effects that are not representative of natural cannabinoid signaling. Additionally, the use of synthetic cannabinoids in animal models raises ethical concerns, as these compounds may have unpredictable and potentially harmful effects.
将来の方向性
There are several future directions for research on ADB-Pinaca and other synthetic cannabinoids. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could provide a better understanding of the endocannabinoid system and its role in various physiological processes. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential for addiction and abuse.
Conclusion:
In conclusion, ADB-Pinaca is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a potent agonist of the CB1 and CB2 receptors, and has been shown to have analgesic and anti-inflammatory properties. While ADB-Pinaca has several advantages for use in lab experiments, there are also limitations and ethical concerns associated with its use. Further research is needed to fully understand the effects of synthetic cannabinoids on the body and brain, and to develop more selective and effective compounds for medical use.
合成法
ADB-Pinaca is synthesized through a multistep process that involves the reaction of 1-adamantylamine with 1-benzyl-4-piperidone to form 1-benzyl-4-(1-adamantylamino)piperidine. This intermediate is then reacted with acetic anhydride to form ADB-Pinaca. The synthesis of ADB-Pinaca requires specialized equipment and expertise, and should only be attempted by trained professionals.
科学的研究の応用
ADB-Pinaca has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have high affinity for the CB1 and CB2 receptors, and can be used to investigate the role of these receptors in various physiological processes. ADB-Pinaca has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
特性
IUPAC Name |
2-(1-adamantyl)-N-(1-benzylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c27-23(16-24-13-19-10-20(14-24)12-21(11-19)15-24)25-22-6-8-26(9-7-22)17-18-4-2-1-3-5-18/h1-5,19-22H,6-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDUNOIDPEFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol](/img/structure/B5215445.png)
![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)

![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)
![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
